
Benzenamine, 2,2'-(phenylphosphinidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,2’-(phenylphosphinidene)bis-: is a chemical compound with the molecular formula C18H16N2P It is a derivative of benzenamine, where two benzenamine molecules are linked through a phenylphosphinidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine with a phenylphosphinidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a transition metal complex.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2,2’-(phenylphosphinidene)bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Benzenamine, 2,2’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Benzenamine, 2,2’-(phenylphosphinidene)bis- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Benzenamine, 2,2’-(phenylphosphinidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The phenylphosphinidene group can coordinate with metal centers, influencing catalytic activity and selectivity. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways.
類似化合物との比較
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4,4’-oxybis-
- Benzenamine, 4,4’-thiobis-
Uniqueness
Benzenamine, 2,2’-(phenylphosphinidene)bis- is unique due to the presence of the phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
特性
CAS番号 |
182616-54-2 |
|---|---|
分子式 |
C18H17N2P |
分子量 |
292.3 g/mol |
IUPAC名 |
2-[(2-aminophenyl)-phenylphosphanyl]aniline |
InChI |
InChI=1S/C18H17N2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H,19-20H2 |
InChIキー |
DPEMCULMOSKKMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2N)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12556436.png)

![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
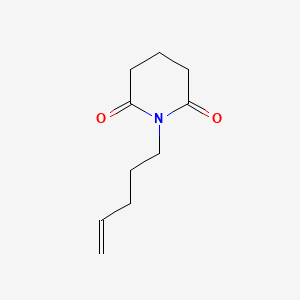


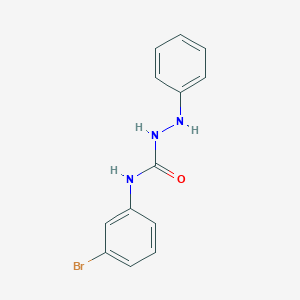
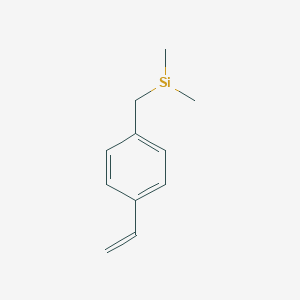
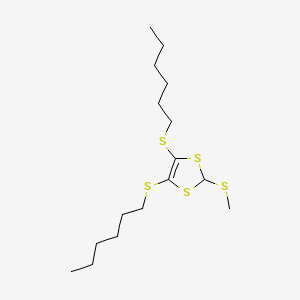
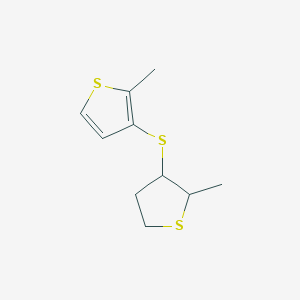
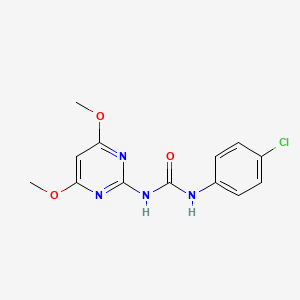
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)
